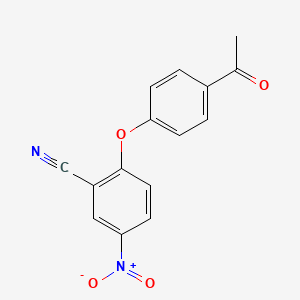

2-(4-acetylphenoxy)-5-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenoxy)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c1-10(18)11-2-5-14(6-3-11)21-15-7-4-13(17(19)20)8-12(15)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRVOQWMMYXBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231948 | |

| Record name | Benzonitrile, 2-(4-acetylphenoxy)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82673-98-1 | |

| Record name | Benzonitrile, 2-(4-acetylphenoxy)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082673981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-(4-acetylphenoxy)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Acetylphenoxy 5 Nitrobenzonitrile

Strategies for C-O Bond Formation in Aryl Ether Linkages

Nucleophilic Aromatic Substitution (SNA) Routes for Benzonitrile (B105546) Scaffolds

The most direct route for synthesizing 2-(4-acetylphenoxy)-5-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is viable due to the specific arrangement of electron-withdrawing groups on the benzonitrile scaffold, which activates the ring for nucleophilic attack. The general reaction involves the displacement of a leaving group (such as a halide) on an electron-deficient aromatic ring by a nucleophile, in this case, the phenoxide generated from 4-hydroxyacetophenone.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic phenoxide attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily lost in this step. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. wikipedia.org The formation of the Meisenheimer complex is generally the rate-determining step. numberanalytics.com

The feasibility and efficiency of the SNAr reaction are critically dependent on the presence and position of strong electron-withdrawing groups (EWGs) on the aromatic electrophile. numberanalytics.comnumberanalytics.com In the case of a 2-halo-5-nitrobenzonitrile substrate, both the nitro (-NO₂) group and the cyano (-CN) group serve as powerful activators.

The nitro group, located at the 5-position (para to the site of nucleophilic attack), is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org Similarly, the cyano group at the 1-position (ortho to the reaction site) also contributes to this stabilization. numberanalytics.com This delocalization of the negative charge across the EWGs lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the reaction. wikipedia.orgnumberanalytics.com Without these activating groups, the aromatic ring would be too electron-rich to undergo nucleophilic attack.

| Activating Group | Position Relative to Leaving Group | Role in SNAr Reaction | Effect on Reaction Rate |

|---|---|---|---|

| Nitro (-NO₂) | Para (5-position) | Stabilizes the Meisenheimer complex via resonance. | Strongly Activating |

| Cyano (-CN) | Ortho (1-position) | Stabilizes the Meisenheimer complex via resonance and induction. | Strongly Activating |

The nature of the leaving group on the benzonitrile substrate also plays a significant role in the SNAr reaction rate. For SNAr reactions, the reactivity of halogens as leaving groups often follows an order that is the reverse of that seen in Sₙ1 and Sₙ2 reactions. This phenomenon is known as the "element effect". nih.gov

The typical reactivity order is F > Cl > Br > I. nih.gov This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine, being the most electronegative halogen, creates the most polarized C-F bond, rendering the ipso-carbon more electrophilic and thus more susceptible to attack by the incoming nucleophile. nih.govnih.gov Although the C-F bond is the strongest, its cleavage occurs in the fast, second step of the reaction, after the energy barrier of the Meisenheimer complex formation has been overcome. researchgate.net Consequently, starting with 2-fluoro-5-nitrobenzonitrile (B100134) would likely provide the highest reaction rate compared to its chloro, bromo, or iodo counterparts.

| Leaving Group (Halogen) | Electronegativity | C-X Bond Strength | Relative Reaction Rate |

|---|---|---|---|

| Fluorine (F) | 3.98 | Highest | Highest |

| Chlorine (Cl) | 3.16 | High | Intermediate |

| Bromine (Br) | 2.96 | Intermediate | Lower |

| Iodine (I) | 2.66 | Lowest | Lowest |

Transition-Metal-Catalyzed Cross-Coupling Approaches for Aryl Ether Synthesis

As an alternative to SNAr, transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming C-O bonds, particularly for substrates that are not sufficiently activated for nucleophilic substitution. The most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for ether synthesis. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a metal catalyst, a ligand, and a base.

Copper-Catalyzed Systems (Ullmann Coupling): The traditional Ullmann reaction required stoichiometric amounts of copper and high temperatures (often around 200°C). nih.gov Modern protocols have significantly improved upon these conditions, using catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI), along with a ligand. These advancements have enabled the reactions to proceed at lower temperatures (e.g., 90-110°C) and with greater functional group tolerance. nih.govbeilstein-journals.org The use of oxalamide ligands with CuI, for instance, has been shown to be effective for diaryl ether formation with catalyst loadings as low as 0.2-2 mol %. nih.govacs.orgresearchgate.net

Palladium-Catalyzed Systems (Buchwald-Hartwig Ether Synthesis): Palladium catalysis is a highly effective alternative for diaryl ether synthesis. organic-chemistry.org These reactions often proceed under milder conditions than even modern Ullmann couplings and exhibit broad substrate scope. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by deprotonation of the phenol, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.

| Catalyst System | Typical Metal Source | Common Base | Typical Temperature | Key Advantages |

|---|---|---|---|---|

| Copper (Ullmann) | CuI, Cu₂O | K₃PO₄, K₂CO₃, Cs₂CO₃ | 90 - 140°C | Lower cost of catalyst. |

| Palladium (Buchwald-Hartwig) | Pd(OAc)₂, Pd₂(dba)₃ | NaH, K₃PO₄, Cs₂CO₃ | Room Temp - 100°C | Milder conditions, broader substrate scope, higher yields. |

For transition-metal-catalyzed C-O bond formation, the choice of ligand is paramount to the success of the reaction. Ligands stabilize the metal center, enhance its solubility, and critically influence the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination).

In palladium-catalyzed reactions , bulky, electron-rich phosphine (B1218219) ligands are essential. acs.org Biarylphosphine ligands (e.g., t-BuXPhos) have been developed that facilitate the challenging reductive elimination step, which is often the rate-limiting step in C-O coupling. nih.govacs.org The steric bulk of these ligands promotes the formation of the desired diaryl ether product and prevents catalyst decomposition. nih.gov The electron-rich nature of the ligand increases the electron density on the palladium center, which in turn facilitates the initial oxidative addition of the aryl halide. acs.org

In copper-catalyzed systems , chelating ligands containing nitrogen or oxygen atoms, such as N,N-dimethylglycine, 8-hydroxyquinoline, and various oxalamides, have been shown to accelerate the reaction. nih.govbeilstein-journals.org These ligands are believed to solubilize the copper salt and facilitate the formation of a reactive copper-phenoxide intermediate, allowing the coupling to proceed under significantly milder conditions than the original ligand-free Ullmann reaction. beilstein-journals.org

| Catalyst System | Ligand Class | Examples | Primary Effect |

|---|---|---|---|

| Palladium | Bulky Biarylphosphines | t-BuXPhos, Me₄t-BuXPhos | Promotes reductive elimination; increases catalyst stability and activity. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors that create highly active and stable catalysts. | |

| Copper | Amino Acids | N,N-Dimethylglycine | Increases solubility of copper species; accelerates reaction rates. beilstein-journals.org |

| N,O and N,N-Chelators | 8-Hydroxyquinoline, Oxalamides | Facilitates formation of active copper-phenoxide complexes. nih.govnih.gov |

Introduction and Regioselective Transformation of the Acetyl Functional Group on the Phenoxy Moiety

The synthesis of this compound hinges on the strategic coupling of two key building blocks: a derivative of 4-hydroxyacetophenone and a derivative of 5-nitrobenzonitrile. The 4-hydroxyacetophenone moiety provides the acetylphenoxy portion of the target molecule. A critical aspect of this synthesis is the management of the reactivity of the functional groups present on this precursor.

4-hydroxyacetophenone possesses two potentially reactive sites: the phenolic hydroxyl group and the acetyl group. For the desired ether linkage to be formed, the phenolic hydroxyl group must act as a nucleophile, attacking an electrophilic center on the 5-nitrobenzonitrile ring. This requires the deprotonation of the hydroxyl group to form a more potent phenoxide nucleophile.

The acetyl group, on the other hand, is generally less reactive under the basic conditions required for phenoxide formation and subsequent nucleophilic aromatic substitution. The carbonyl carbon of the acetyl group is electrophilic, but it does not typically interfere with the nucleophilic attack of the phenoxide. However, the protons on the methyl group of the acetyl function are weakly acidic and could potentially be removed by a very strong base, leading to undesired side reactions. Therefore, the choice of base is crucial to ensure regioselective reaction at the hydroxyl group.

In the context of synthesizing this compound, the primary "transformation" of the acetyl group is its preservation while the hydroxyl group reacts. This chemoselectivity is achieved by selecting appropriate reaction conditions that favor O-alkylation over any potential reactions involving the acetyl group. Fortunately, the phenolic proton is significantly more acidic than the α-protons of the acetyl group, allowing for selective deprotonation and subsequent reaction.

Should modifications of the acetyl group be desired prior to the coupling reaction, a variety of established organic transformations are available. For instance, the ketone can be reduced to a secondary alcohol or converted to other functional groups. However, for the direct synthesis of the target compound, the focus remains on the selective reactivity of the phenolic hydroxyl group.

Synthetic Pathways to the 5-Nitrobenzonitrile Core Structure

The 5-nitrobenzonitrile core of the target molecule can be assembled through various synthetic strategies. The two primary functional groups, the nitro group and the nitrile group, can be introduced in different orders, and the choice of precursors and reactions will depend on factors such as commercial availability, yield, and safety. A common precursor for this core is a di-substituted benzene (B151609) ring that can be further functionalized.

One major pathway to 5-nitrobenzonitrile derivatives is through the direct nitration of a substituted benzonitrile. The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

The nitrile group (-CN) is a deactivating group and a meta-director. Therefore, nitration of benzonitrile itself would be expected to yield 3-nitrobenzonitrile (B78329) as the major product. To obtain the desired 5-nitro substitution pattern on a 2-substituted benzonitrile, the directing effects of the other substituent must be considered.

For instance, if the starting material is 2-chlorobenzonitrile, the chlorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The incoming nitro group will be directed to the positions ortho and para to the chlorine and meta to the nitrile. This would lead to a mixture of isomers, including the desired 2-chloro-5-nitrobenzonitrile (B92243). The separation of these isomers can be challenging.

A more controlled approach involves the nitration of a precursor where the directing groups favor the desired substitution pattern. For example, the nitration of 2-chlorobenzoic acid with a mixture of nitric and sulfuric acids can produce 2-chloro-5-nitrobenzoic acid, which can then be converted to the corresponding nitrile. nbinno.comprepchem.com

The conditions for nitration reactions must be carefully controlled to avoid over-nitration and the formation of byproducts. The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or other sources of the nitronium ion) and the reaction temperature are critical parameters.

Table 1: Examples of Nitration Reactions for Benzonitrile Precursors

| Starting Material | Nitrating Agent | Product | Reference |

|---|---|---|---|

| 2-Chlorobenzoic Acid | HNO₃/H₂SO₄ | 2-Chloro-5-nitrobenzoic acid | nbinno.com |

The introduction of the nitrile group is a fundamental transformation in organic synthesis. Several methods are available for the conversion of other functional groups into a nitrile. Two of the most classical and relevant methods for the synthesis of aryl nitriles are the Sandmeyer and Rosenmund-von Braun reactions.

The Sandmeyer reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. lscollege.ac.in This is a versatile method for introducing a nitrile group onto an aromatic ring. For the synthesis of a 2-substituted-5-nitrobenzonitrile, one could start with the corresponding 2-substituted-5-nitroaniline. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. lscollege.ac.in

The Rosenmund-von Braun reaction is the direct cyanation of an aryl halide with a copper(I) cyanide salt, typically at elevated temperatures in a polar aprotic solvent. wikipedia.orgorganic-chemistry.org This method is particularly useful when the corresponding aryl halide is readily available. For example, 2-chloro-5-nitrobenzonitrile can be synthesized from 2-chloro-5-nitroaniline (B146338) via a Sandmeyer reaction or potentially from a dihalide precursor via a Rosenmund-von Braun reaction. The classical Rosenmund-von Braun reaction often requires harsh conditions, but modern modifications using ligands and alternative cyanide sources can allow for milder reaction conditions. thieme-connect.de

Table 2: Comparison of Cyanation Reactions for Aryl Nitrile Synthesis

| Reaction | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Sandmeyer Reaction | Aryl Amine | 1. NaNO₂, H⁺ 2. CuCN | Versatile for a wide range of substituted anilines. lscollege.ac.in |

Optimization of Reaction Parameters and Process Efficiency

The choice of solvent is critical in SNAr reactions like the Williamson ether synthesis or the Ullmann condensation. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. numberanalytics.com Protic solvents can solvate the phenoxide anion through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction. wikipedia.org

Commonly used polar aprotic solvents for Williamson ether synthesis include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. numberanalytics.comwikipedia.org The use of these solvents can significantly enhance the reaction rate and yield. numberanalytics.com

Table 3: Effect of Solvent on Williamson Ether Synthesis Yield

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NaH | DMF | 85 | numberanalytics.com |

| KOtBu | DMSO | 90 | numberanalytics.com |

For Ullmann-type reactions, high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or DMF are traditionally used. wikipedia.org

Temperature is a crucial parameter that influences the rate of the ether synthesis reaction. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination reactions of the alkyl halide or decomposition of the reactants and products. wikipedia.org For the synthesis of diaryl ethers via SNAr, the reaction is often conducted at elevated temperatures, typically in the range of 50-150 °C, to achieve a reasonable reaction rate. wikipedia.orggoogle.com

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. In the context of Williamson ether synthesis, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. wikipedia.org This is due to efficient and rapid heating of the reaction mixture.

Pressure can also influence the reaction rate, particularly for reactions in the gas phase or with volatile reactants. In the context of the synthesis of this compound, which is likely to be carried out in the liquid phase, pressure is not typically a primary parameter for optimization unless highly volatile solvents or reactants are used at temperatures above their boiling points. In such cases, a sealed reaction vessel would be necessary to maintain the desired pressure and prevent the loss of material.

For a scalable and efficient synthesis, a careful optimization of the interplay between solvent, temperature, and reaction time is essential to maximize the yield of the desired product while minimizing the formation of impurities.

Elucidation of Reaction Mechanisms and Mechanistic Studies

Detailed Mechanistic Analysis of SNAr Reactions Involving Nitro- and Nitrile-Substituted Aromatics

The SNAr mechanism is a well-established pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, the SNAr reaction does not occur at a saturated sp³-hybridized carbon but at an sp²-hybridized carbon of the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism.

For a compound like 2-(4-acetylphenoxy)-5-nitrobenzonitrile, which is formed from a precursor such as 2-chloro-5-nitrobenzonitrile (B92243) and 4-hydroxyacetophenone, the reaction is significantly facilitated. The electron-withdrawing nitro and nitrile groups are crucial as they activate the ring towards nucleophilic attack. These groups, particularly when positioned ortho and para to the leaving group (e.g., a halogen), stabilize the negatively charged intermediate formed during the reaction.

Investigation of Meisenheimer Complex Formation and Stabilization

The key intermediate in an SNAr reaction is the Meisenheimer complex, a resonance-stabilized σ-complex. In the synthesis of this compound, the phenoxide ion (from 4-hydroxyacetophenone) attacks the carbon atom bearing the leaving group on the 5-nitrobenzonitrile ring. This addition step disrupts the aromaticity of the ring and forms a tetrahedral intermediate where the negative charge is delocalized across the aromatic system and, importantly, onto the electron-withdrawing nitro and nitrile groups.

The stability of the Meisenheimer complex is a critical factor in the reaction's feasibility. The strong electron-withdrawing capacity of the nitro and nitrile groups allows for extensive delocalization of the negative charge, thereby stabilizing this intermediate. Computational studies on similar nitro- and nitrile-substituted aromatics have shown that the formation of the Meisenheimer complex can be the rate-determining step, although in some cases, its decomposition can be rate-limiting.

Kinetic Isotope Effects in Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. In the context of SNAr reactions, the absence of a primary kinetic isotope effect when replacing a hydrogen atom at the site of substitution with deuterium (B1214612) (kH/kD ≈ 1) is strong evidence that the C-H bond is not broken in the rate-determining step. This supports the addition-elimination mechanism, where the initial attack of the nucleophile is the slow step.

Mechanisms of Functional Group Interconversion and Targeted Derivatization

Once this compound is synthesized, its functional groups—the acetyl, nitro, and nitrile moieties—offer numerous possibilities for further chemical transformations.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (NH₂) using various reagents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation provides a route to amino-substituted benzonitriles, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Modification of the Acetyl Group: The ketone of the acetyl group can undergo a wide range of reactions. For instance, it can be reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄) or oxidized to a carboxylic acid via the haloform reaction. It can also serve as a handle for carbon-carbon bond formation through reactions like the aldol (B89426) condensation or the Wittig reaction.

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. This interconversion is a common strategy for introducing carboxylic acid or amide functionalities into aromatic molecules.

These derivatizations allow for the targeted synthesis of a diverse library of compounds starting from this compound, highlighting its utility as a versatile building block in organic synthesis.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides invaluable insights into reaction mechanisms, complementing experimental studies. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly useful for studying complex reaction pathways.

Density Functional Theory (DFT) for Transition State Characterization and Energy Barrier Calculation

DFT has become a standard tool for investigating the mechanisms of organic reactions, including SNAr processes. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

For the SNAr reaction leading to this compound, DFT calculations can be used to:

Characterize the geometry and electronic structure of the Meisenheimer complex.

Identify and characterize the transition states for the formation and decomposition of this intermediate.

Calculate the activation energy barriers for each step of the reaction, which helps in determining the rate-limiting step.

Studies on analogous systems, such as the reaction of 4-nitrobenzonitrile (B1214597) with methoxide, have shown that DFT can accurately predict reaction energy profiles and explain experimental observations. For instance, DFT calculations can reveal the relative energy barriers for nucleophilic attack at different positions on the aromatic ring.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on a similar SNAr reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Meisenheimer Complex | -8.5 |

| Transition State 2 (TS2) | +5.7 |

| Products | -20.1 |

Note: This data is illustrative and not from a specific study on this compound.

Molecular Dynamics Simulations for Reaction Pathway Exploration

Molecular Dynamics (MD) simulations can be employed to explore the dynamic aspects of a reaction, including the role of the solvent and the conformational flexibility of the reactants. In the context of the synthesis of this compound, MD simulations could be used to:

Investigate the solvation of the reactants and the Meisenheimer complex, which can significantly influence the reaction rate.

Explore the conformational landscape of the reacting species and identify low-energy pathways.

Simulate the approach of the nucleophile to the aromatic ring and the subsequent structural changes that occur during the reaction.

While MD simulations are computationally intensive, they can provide a more realistic picture of the reaction dynamics compared to static DFT calculations. The combination of DFT and MD offers a powerful approach for a comprehensive understanding of the reaction mechanism.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Comprehensive structural assignment of 2-(4-acetylphenoxy)-5-nitrobenzonitrile would heavily rely on one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments. These techniques are instrumental in mapping the carbon-hydrogen framework of a molecule.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques are powerful methods for determining the intricate connectivity of atoms within a molecule.

Correlation SpectroscopY (COSY): This experiment would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): This technique would reveal direct one-bond correlations between protons and the carbon atoms they are attached to.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing longer-range connectivity (typically 2-3 bonds) between protons and carbons.

While the expected chemical shifts and coupling constants for the aromatic and acetyl protons of this compound could be predicted based on known values for similar structural motifs, specific experimental data is not available.

Solid-State NMR Investigations of Molecular Packing and Dynamics

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, packing, and dynamics of molecules in the solid phase. This technique would be particularly useful for studying the crystalline form of this compound. However, no solid-state NMR studies for this compound have been reported.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₀N₂O₄), the expected exact mass would be a key piece of data for its confirmation. Currently, no published HRMS data for this compound is available.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern. This pattern serves as a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation pathways of this compound would provide valuable evidence for the connectivity of the acetylphenoxy and nitrobenzonitrile moieties. However, no MS/MS studies have been documented for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its molecular vibrations.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the following functional groups:

Nitrile (C≡N) stretch: Typically observed in the region of 2220-2260 cm⁻¹.

Carbonyl (C=O) stretch of the acetyl group: Usually appears in the range of 1680-1700 cm⁻¹.

Nitro (NO₂) group stretches: Asymmetric and symmetric stretching vibrations would be expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C-H and C=C stretches: These would be present in the fingerprint region of the spectrum.

Ether (C-O-C) stretches: Expected to appear in the 1000-1300 cm⁻¹ region.

Although these are the anticipated regions for the vibrational modes, specific, experimentally determined IR and Raman data for this compound are not available in the scientific literature.

Computational Vibrational Spectroscopy (DFT-Calculated Frequencies) for Spectral Interpretation

Computational vibrational spectroscopy, particularly using Density Functional Theory (DFT), has become an indispensable tool for the precise interpretation of experimental infrared (IR) and Raman spectra. For complex molecules like "this compound," where spectral bands can be numerous and overlapping, DFT calculations provide a theoretical framework for assigning vibrational modes to specific molecular motions. researchgate.netesisresearch.org

The process begins with the computational optimization of the molecule's geometry to find its most stable energetic conformation. Following this, vibrational frequency calculations are performed, typically using a basis set such as B3LYP/6-311G(d,p). nih.gov These calculations yield a set of theoretical vibrational frequencies and their corresponding intensities. Each calculated frequency is associated with a specific atomic motion, such as stretching, bending, wagging, or twisting of functional groups. researchgate.net

For aromatic nitro compounds, characteristic vibrations include the symmetric and asymmetric stretching of the NO₂ group, which are typically observed in the IR spectrum. esisresearch.org Similarly, the C≡N stretch of the nitrile group and the C=O stretch of the acetyl group are strong, identifiable bands. DFT calculations can predict the wavenumbers for these vibrations with a high degree of accuracy, although a scaling factor is often applied to the calculated values to better match experimental results due to the method's approximations and the anharmonicity of real vibrations.

By analyzing the Potential Energy Distribution (PED), researchers can quantify the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode, leading to unambiguous assignments. nih.govresearchgate.net This level of detail is crucial for understanding how different parts of the molecule, such as the phenoxy bridge and the substituted benzene (B151609) rings, interact vibrationally.

Correlation of Experimental Spectroscopic Data with Predicted Molecular Structures

A powerful application of computational chemistry is the direct correlation of theoretical data with experimental findings to validate the predicted molecular structure. nih.gov The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from DFT calculations represent the molecule's structure in the gaseous phase at 0 K. These parameters can be compared with experimental data derived from techniques like X-ray crystallography.

Good agreement between the calculated and experimental geometric parameters serves as a strong validation for the computational model. nih.gov Once the molecular structure is computationally validated, the predicted vibrational spectra (IR and Raman) can be confidently used to interpret the experimental spectra. For "this compound," this correlation would involve comparing the calculated frequencies for key functional groups with the bands observed in its experimental FT-IR and FT-Raman spectra.

For instance, DFT can predict the precise bond lengths of the C=O, C-O-C ether linkage, C-N, and C≡N bonds. These theoretical values provide a baseline for understanding the electronic effects within the molecule, such as conjugation between the acetyl group, the phenoxy ring, and the nitrobenzonitrile moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.org The absorption of photons in this range excites electrons from lower-energy molecular orbitals to higher-energy ones. For organic molecules like "this compound," the most significant electronic transitions are typically π → π* and n → π*. libretexts.orguomustansiriyah.edu.iq

The structure of "this compound" contains multiple chromophores—the nitro-substituted benzene ring, the acetyl-substituted phenoxy ring, the carbonyl group (C=O), and the nitrile group (C≡N). The extensive system of conjugated π-electrons across the aromatic rings and the ether linkage significantly influences the energy required for these transitions. uomustansiriyah.edu.iq

The key electronic transitions expected for this molecule are:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and other unsaturated groups. youtube.com The extended conjugation in the molecule lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). libretexts.org

n → π transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the ether, carbonyl, and nitro groups, to an antibonding π* orbital. libretexts.orgyoutube.com These transitions typically occur at longer wavelengths than π → π* transitions.

The UV-Vis spectrum provides valuable information about the extent of conjugation and the electronic effects of the substituent groups. The electron-withdrawing nature of the nitro (NO₂) and nitrile (CN) groups, along with the acetyl (COCH₃) group, influences the electronic distribution and the energy levels of the molecular orbitals. uomustansiriyah.edu.iq

Solvatochromic Studies and Environmental Perturbations on Electronic Spectra

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a molecule's UV-Vis absorption bands change with the polarity of the solvent. uomustansiriyah.edu.iq Such studies provide insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

For "this compound," the effect of solvent polarity on its electronic spectra can be predicted:

π → π transitions:* In polar solvents, these bands often exhibit a small bathochromic (red) shift. This occurs because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

n → π transitions:* These transitions typically show a hypsochromic (blue) shift as solvent polarity increases. The non-bonding lone pair electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules. This stabilization increases the energy gap between the n and π* orbitals, requiring higher energy (shorter wavelength) photons for the transition. youtube.com

By systematically measuring the UV-Vis spectrum in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, and water), one can characterize the solvatochromic behavior of the compound and gain a deeper understanding of its electronic properties and solute-solvent interactions.

X-ray Crystallography for Crystalline State Molecular Conformation and Intermolecular Interactions

Furthermore, crystallographic data elucidates the nature and geometry of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include:

Hydrogen bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N interactions might be present.

π-π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Dipole-dipole interactions: Arising from the polar nitro, carbonyl, and nitrile functional groups.

Understanding these intermolecular forces is essential for explaining the physical properties of the compound, such as its melting point, solubility, and polymorphism. The crystal structure provides a complete and detailed picture of the molecule's solid-state architecture. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Chemical Bonding

Quantum chemical studies are fundamental to elucidating the electronic architecture and bonding characteristics of 2-(4-acetylphenoxy)-5-nitrobenzonitrile. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgyoutube.comwpmucdn.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species. The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO indicates the region most susceptible to accepting electrons, thus acting as an electrophile. youtube.comlibretexts.orgyoutube.com

For this compound, the HOMO is likely to be localized on the electron-rich phenoxy ring, which can donate electron density. Conversely, the LUMO is expected to be concentrated around the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, making these sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Highest Occupied Molecular Orbital, primarily located on the phenoxy ring. |

| LUMO | -2.15 | Lowest Unoccupied Molecular Orbital, concentrated on the nitrobenzonitrile moiety. |

| HOMO-LUMO Gap | 6.35 | Energy difference, indicating moderate chemical stability. |

Note: The values in this table are hypothetical and for illustrative purposes.

The distribution of electron density within a molecule is rarely uniform. Charge distribution analysis, often visualized through an electrostatic potential (ESP) surface map, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, negative potential (typically colored red) indicates areas of high electron density, while positive potential (blue) signifies electron-deficient regions.

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the acetyl and nitro groups, as well as the nitrogen of the nitrile group, due to their high electronegativity. These sites represent potential centers for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings. This detailed mapping of the electrostatic landscape is invaluable for predicting how the molecule will interact with other polar molecules and ions.

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of a molecule is not static. Molecules can adopt various conformations through the rotation of single bonds. Conformational analysis aims to identify the stable conformations (isomers) and the energy barriers between them.

To explore the conformational flexibility of this compound, torsional potential energy surface (PES) scans are performed. This involves systematically rotating specific dihedral angles (the angle between four atoms) and calculating the molecule's energy at each step. The key rotatable bonds in this molecule are the C-O ether linkage and the C-C bond connecting the acetyl group to the phenoxy ring. The resulting energy profile reveals the low-energy, stable conformations and the high-energy transition states that separate them. nih.gov

Table 2: Hypothetical Torsional Barriers for Key Rotatable Bonds in this compound

| Rotatable Bond | Dihedral Angle | Rotational Barrier (kcal/mol) |

| Phenyl-O Bond | C-C-O-C | 5.2 |

| Acetyl-Phenyl Bond | C-C-C(O)-C | 3.8 |

Note: The values in this table are hypothetical and for illustrative purposes.

In a real-world environment, molecules are not isolated. They engage in a complex network of intramolecular (within the same molecule) and intermolecular (between different molecules) interactions. mdpi.comresearchgate.netnih.gov For this compound, potential intramolecular interactions could include steric hindrance between the bulky acetyl group and the adjacent aromatic ring.

In the solid state or in solution, intermolecular interactions such as dipole-dipole forces, arising from the polar nitro and acetyl groups, and π-π stacking between the aromatic rings, would play a significant role in determining the molecule's physical properties, such as its melting point and solubility. Computational methods can quantify the strength of these interactions, providing a deeper understanding of the molecule's behavior in condensed phases. mdpi.com

Theoretical Prediction of Spectroscopic Properties

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, by calculating the nuclear magnetic shielding tensors, a theoretical nuclear magnetic resonance (NMR) spectrum can be produced. These predicted spectra can be compared with experimental data to confirm the molecule's structure and to assign specific spectral features to particular functional groups or atoms within the molecule.

Thermodynamic and Kinetic Studies of Chemical Transformations

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition states, and activation barriers. researchgate.netfigshare.com

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a plausible reaction to study is the nucleophilic aromatic substitution (SₙAr) of a hypothetical leaving group or the reduction of the nitro group. In an SₙAr reaction, a nucleophile attacks an electron-deficient aromatic ring, proceeding through a high-energy intermediate known as a Meisenheimer complex. nih.govibm.com

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The activation energy (Eₐ), which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate. DFT calculations can accurately predict these energy barriers. For instance, the SₙAr reaction at the carbon bearing the nitro group with a nucleophile like methoxide could be modeled. The calculations would likely show a two-step mechanism with the formation of a Meisenheimer intermediate, with the first step (nucleophilic attack) being the rate-determining step. nih.gov

Interactive Data Table: Calculated Energies for a Hypothetical SₙAr Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +18.5 |

| Meisenheimer Intermediate | +5.2 |

| Transition State 2 | +12.8 |

| Products | -10.4 |

Note: This data is hypothetical and represents a plausible energy profile for an SₙAr reaction on an activated nitroaromatic compound.

Conceptual DFT provides reactivity indices that can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov The Fukui function, for example, indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying sites susceptible to nucleophilic (f⁺) and electrophilic (f⁻) attack, respectively. The regioselectivity of reactions like electrophilic aromatic substitution can be reliably predicted using these methods. rsc.org

For this compound, the electron-withdrawing nature of the nitro and cyano groups deactivates the nitro-bearing ring towards electrophilic attack but strongly activates it for nucleophilic attack. nih.gov The most likely sites for nucleophilic attack would be the carbons ortho and para to the nitro group (positions C6 and C4). A molecular electrostatic potential (MEP) map would visually confirm this, showing large positive potential (blue regions) in these areas, indicating electron deficiency and susceptibility to nucleophiles. Conversely, the acetyl-substituted phenoxy ring would be the more likely site for electrophilic substitution.

Predicted Reactivity Sites:

Nucleophilic Attack: Primarily at C4 and C6 of the nitrobenzonitrile ring.

Electrophilic Attack: Primarily at the positions ortho to the ether linkage on the acetylphenoxy ring (C2' and C6').

These computational predictions are invaluable for planning synthetic routes and understanding the inherent reactivity of the molecule. jmaterenvironsci.com

Design and Synthesis of Derivatives and Analogues

Systematic Structural Modifications of the Phenoxy Moiety

The phenoxy portion of the molecule, particularly the acetyl phenyl ring, is a key area for introducing structural diversity. Modifications in this region can influence the molecule's electronic properties, steric profile, and potential interactions with biological targets.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups, onto the acetyl phenyl ring is expected to increase the electron density of this aromatic system. This can modulate the reactivity and binding interactions of the molecule. For instance, in the synthesis of diaryl ethers, phenols bearing electron-donating substituents have been shown to participate effectively in coupling reactions. rsc.org

Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of electron-withdrawing groups like halogens (e.g., -Cl, -F), nitro (-NO₂), or cyano (-CN) groups can decrease the electron density of the acetyl phenyl ring. The synthesis of diaryl ethers from phenols with electron-withdrawing substituents is also well-documented and proceeds efficiently, often through nucleophilic aromatic substitution (SNAr) pathways, especially when the other aryl partner is activated by strong EWGs. rsc.orgdatapdf.com Research on other diaryl ether systems has shown that electron-withdrawing substituents can significantly impact the biological activity and physicochemical properties of the resulting compounds. researchgate.net

The table below illustrates potential modifications to the acetyl phenyl ring and the general synthetic accessibility based on established diaryl ether synthesis methodologies.

| Substituent Position | Substituent Type | Example Group | Expected Electronic Effect | General Synthetic Feasibility |

| Ortho to Acetyl | EDG | -CH₃ | Increases electron density | High |

| Meta to Acetyl | EWG | -Cl | Decreases electron density | High |

| Ortho to Phenoxy | EDG | -OCH₃ | Increases electron density | High |

| Meta to Phenoxy | EWG | -CF₃ | Decreases electron density | High |

Replacing the oxygen atom of the aryl ether linkage with other heteroatoms, such as sulfur or nitrogen, can significantly alter the geometry and electronic properties of the molecule. This bioisosteric replacement can lead to analogues with different conformational preferences and hydrogen bonding capabilities.

Amine Analogues: Similarly, diarylamines can be synthesized by coupling an aniline (B41778) derivative with an aryl halide, often under palladium or copper catalysis (e.g., Buchwald-Hartwig amination). organic-chemistry.org The resulting secondary amine linker introduces a hydrogen bond donor, which could establish new interactions with biological targets.

The feasibility of these syntheses is generally high, though reaction conditions may need to be optimized depending on the specific substrates.

Modifications to the 5-Nitrobenzonitrile Core

The 5-nitrobenzonitrile core is another key region for structural modification, offering possibilities for altering the electronic and steric properties of the molecule through changes in the arrangement and nature of its functional groups.

The relative positions of the nitro and nitrile groups on the benzonitrile (B105546) ring can have a profound impact on the molecule's electronic distribution and reactivity. The synthesis of different isomers of nitrobenzonitrile is well-documented. orgsyn.orgresearchgate.net For example, 2-chloro-4-nitrobenzonitrile (B1360291) and other isomers are available starting materials, allowing for the synthesis of the corresponding diaryl ether analogues. google.com The synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) has also been reported, providing another route to positional isomers. google.com

The reactivity of these isomers in nucleophilic aromatic substitution reactions can vary. For instance, a nitro group ortho or para to a leaving group (like a halogen) provides strong activation for substitution, whereas a meta-positioning offers weaker activation. byjus.com Therefore, the synthesis of positional isomers of 2-(4-acetylphenoxy)-5-nitrobenzonitrile would likely require different reaction conditions depending on the starting halo-nitrobenzonitrile isomer.

The table below summarizes some potential positional isomers of the 5-nitrobenzonitrile core.

| Isomer Name | Nitro Group Position | Nitrile Group Position |

| 2-(4-acetylphenoxy)-4-nitrobenzonitrile | 4 | 1 |

| 4-(4-acetylphenoxy)-2-nitrobenzonitrile | 2 | 1 |

| 3-(4-acetylphenoxy)-5-nitrobenzonitrile | 5 | 1 |

The nitrile group can be replaced by other electron-withdrawing groups to explore different electronic and steric effects. A common bioisosteric replacement for a nitrile group is a tetrazole ring. The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established transformation, typically achieved through the reaction of the nitrile with an azide (B81097) source (e.g., sodium azide) and often catalyzed by a Lewis acid.

This conversion would yield an analogue with a significantly different acidic character and hydrogen bonding potential, as the N-H of the tetrazole ring is acidic.

Other potential replacements for the nitrile group include other electron-withdrawing heterocycles or functional groups, which could be introduced through various synthetic routes starting from a precursor where the nitrile group is replaced by a different functionality, such as a carboxylic acid or an amide.

Introducing additional substituents, such as halogens, onto the 5-nitrobenzonitrile ring can further modulate the electronic properties and provide new points for interaction. Halogenation of aromatic rings is a fundamental transformation in organic synthesis. masterorganicchemistry.com

For example, the presence of a fluorine atom can alter metabolic stability and binding interactions. The synthesis of derivatives could start from a pre-functionalized benzonitrile, such as 2-fluoro-5-nitrobenzonitrile (B100134), which is commercially available and used as a building block in organic synthesis. ossila.comsigmaaldrich.com The reaction of this fluorinated building block with 4-hydroxyacetophenone would yield a fluorinated analogue of the parent compound.

Similarly, chlorinated analogues could be prepared from corresponding chlorinated nitrobenzonitriles. The introduction of a halogen atom ortho to the nitro group or the ether linkage would also be expected to induce steric effects, potentially influencing the preferred conformation of the molecule. The synthesis of compounds like 2,4-dichloro-5-fluorobenzonitrile (B139205) highlights the feasibility of preparing polyhalogenated benzonitrile precursors. google.com

Synthesis of Polymeric and Supramolecular Architectures Incorporating the Compound as a Monomer or Building Block

While specific research on the polymerization of this compound is not extensively documented, its molecular structure suggests a strong potential for its use as a monomer in synthesizing high-performance polymers, such as poly(arylene ether nitrile)s (PENs). The synthesis of PENs typically proceeds via nucleophilic aromatic substitution polymerization. researchgate.netmdpi.com This process involves the reaction of a bisphenol with an activated dihalide monomer, such as 2,6-dichlorobenzonitrile, in the presence of a weak base like potassium carbonate. researchgate.netresearchgate.net

Given its structure, this compound could be chemically modified to serve as a precursor for such polymerization reactions. For instance, reduction of the nitro group to an amine, followed by conversion to a phenol (B47542), would yield a di-functional monomer. This derivative could then react with an activated dihalide to form a poly(arylene ether nitrile) backbone. The pendant acetyl group would offer a site for further modification or cross-linking. Polymers in this class are known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com

The synthesis of these polymers can be tailored to achieve desired properties. For example, the choice of co-monomer and the ratio of different monomers can influence the glass transition temperature and solubility of the resulting copolymer. researchgate.net

| Polymer Type | Monomers | Polymerization Method | Key Properties |

| Poly(arylene ether nitrile)s (PENs) | Bisphenols, 2,6-Dichlorobenzonitrile | Nucleophilic Aromatic Substitution | High thermal stability, mechanical strength, chemical resistance |

| Sulfonated PEN Copolymers (SPEN) | 2,6-Difluorobenzonitrile, Hydroquinonesulfonic acid potassium salt, Bisphenol A | Nucleophilic Aromatic Substitution | Good solubility in polar organic solvents, membrane-forming capability |

| Phenolphthalein-modified PEN Copolymers | 2,6-Difluorobenzonitrile, Phenolphthalein, Hydroquinone | Nucleophilic Aromatic Substitution | Good thermal and mechanical properties |

In the realm of supramolecular chemistry, the nitrile group of this compound is a key functional group. Aryl nitriles can act as hydrogen-bond acceptors, enabling them to direct the self-assembly of molecules into ordered crystalline structures. nih.govuiowa.edu This self-assembly process can be programmed to facilitate solid-state reactions or to create materials with specific optical or electronic properties. uiowa.eduresearchgate.net The planar structure and potential for π-π stacking interactions, further enhanced by the aromatic rings, make this compound a candidate for forming ordered, self-assembled monolayers or complex three-dimensional networks. frontiersin.org

Impact of Structural Variations on Electronic Properties and Chemical Reactivity

The electronic properties and chemical reactivity of this compound are dictated by the interplay of its constituent functional groups: the nitro group, the acetyl group, the ether linkage, and the nitrile group. Variations in these groups can significantly tune the molecule's characteristics.

Electronic Effects of Substituents:

The nitro (–NO₂) and nitrile (–C≡N) groups are powerful electron-withdrawing groups. msu.eduresearchgate.net They decrease the electron density of the aromatic rings through both inductive and resonance effects. researchgate.netquora.com This deactivation makes the rings less susceptible to electrophilic aromatic substitution. msu.edu Conversely, the presence of these electron-withdrawing groups enhances the reactivity of the aromatic ring towards nucleophilic aromatic substitution. msu.edu The acetyl group (–COCH₃) also acts as an electron-withdrawing group, further deactivating the phenoxy ring towards electrophilic attack. iiste.org

The table below summarizes the expected effects of substituting key functional groups on the electronic properties of the molecule.

| Structural Variation | Expected Impact on Electronic Properties | Consequence for Chemical Reactivity |

| Replacement of –NO₂ with an electron-donating group (e.g., –NH₂) | Increased electron density on the benzonitrile ring. | Decreased susceptibility to nucleophilic attack; increased susceptibility to electrophilic attack. iiste.org |

| Replacement of –COCH₃ with an electron-donating group (e.g., –OCH₃) | Increased electron density on the phenoxy ring. | Increased reactivity towards electrophilic substitution on the phenoxy ring. numberanalytics.com |

| Altering the position of the –NO₂ group (e.g., ortho or meta) | Changes in the resonance and inductive effects on the nitrile and ether groups. | Different regioselectivity in substitution reactions. Ortho and para isomers show distinct fragmentation in mass spectrometry. nih.gov |

| Introduction of additional substituents (e.g., halogens) | Modification of the overall electron density and steric hindrance. | Halogens are deactivating yet ortho-, para-directing for electrophilic substitution. msu.edunih.gov |

Studies on related benzothiazole (B30560) derivatives have shown that the substitution of an electron-withdrawing group like –NO₂ can significantly lower the HOMO and LUMO energy levels, thereby reducing the energy gap. mdpi.com This tuning of frontier molecular orbitals is crucial for designing materials for optoelectronic applications. Similarly, computational studies on nitroimidazole derivatives indicate that electron-withdrawing substituents increase properties like ionization potential and electrophilicity. rsc.org

Exploration of Material Science Applications and Advanced Chemical Functionality

Application as a Strategic Building Block in Complex Organic Synthesis

The distinct arrangement of functional groups in 2-(4-acetylphenoxy)-5-nitrobenzonitrile, including the nitrile, nitro, acetyl, and phenoxy moieties, makes it a highly valuable precursor in the synthesis of intricate organic molecules. These reactive sites allow for a variety of chemical transformations, enabling chemists to construct complex molecular frameworks.

Synthesis of Novel Molecular Scaffolds and Architectures

The reactivity of the nitrile and nitro groups, coupled with the acetylphenoxy portion, allows for the strategic introduction of various functionalities. This facilitates the construction of diverse molecular scaffolds. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization. The nitro group can be reduced to an amine, which can then participate in a wide range of coupling reactions. These transformations are foundational in creating libraries of compounds with potential applications in medicinal chemistry and materials science. The ability to selectively manipulate these functional groups without the need for extensive protecting group strategies is a key advantage.

Precursor for Macrocyclic and Polycyclic Systems

The specific positioning of the functional groups on the benzonitrile (B105546) core makes this compound an ideal starting material for the synthesis of macrocyclic and polycyclic systems. The meta-orientation of the nitro and nitrile groups in similar benzonitrile structures has been shown to be effective in the construction of macrocycles. This strategic placement allows for intramolecular cyclization reactions, leading to the formation of large ring structures that are of interest for their unique host-guest properties and potential as therapeutic agents.

Development of Optoelectronic Materials

The electronic properties of this compound, arising from the interplay between its electron-donating acetylphenoxy group and electron-withdrawing nitro and nitrile groups, suggest its potential for use in optoelectronic applications. This inherent charge-transfer character is a desirable feature for materials used in organic electronics.

Investigation of Chromophoric and Fluorophoric Properties for Optoelectronic Applications

Compounds with similar donor-acceptor architectures are known to exhibit interesting photophysical properties. The extended π-system and the presence of heteroatoms in this compound are expected to result in significant absorption and emission in the UV-visible region. The acetyl and nitrile groups can also influence the intramolecular charge transfer (ICT) characteristics, which are crucial for tuning the chromophoric and fluorophoric behavior of the molecule. Research into these properties is essential for developing new dyes and fluorescent probes.

Exploration in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

The development of efficient organic materials is a key focus in the advancement of OLED and OPV technologies. The structural features of this compound make it a candidate for investigation in these areas. While direct application data for this specific compound is not yet widely available, related benzonitrile derivatives have been explored as components in these devices. For instance, the nitrile group can enhance electron transport properties, which is beneficial for n-type materials in OPVs. Further research would be needed to synthesize and characterize polymers or small molecules derived from this compound to evaluate their performance in OLEDs and OPVs.

Role in Advanced Functional Materials (e.g., Chemosensors, Chemical Probes, Dyes for Material Science)

The reactive nature and potential photophysical properties of this compound also position it as a promising candidate for the development of advanced functional materials.

The presence of multiple functional groups that can interact with specific analytes makes this molecule a potential scaffold for chemosensors. For example, the acetyl and nitrile groups could act as binding sites for metal ions or other small molecules, leading to a detectable change in the compound's optical or electronic properties.

Similarly, by attaching specific recognition units, derivatives of this compound could be developed as chemical probes for biological imaging or environmental monitoring. The inherent fluorescence of such derivatives could be modulated upon binding to a target, providing a "turn-on" or "turn-off" sensing mechanism.

Design of Chemosensors Based on Tunable Electronic Properties

The design of effective chemosensors often relies on molecules with electronic properties that can be modulated by the presence of specific analytes. The structure of this compound incorporates key features that are desirable for such applications. The nitro group, a strong electron-withdrawing group, significantly influences the electronic state of the π-electronic system. mdpi.com This polarization is crucial for creating recognition sites for anions, as demonstrated in nitro-substituted dipyrrolyldiketone (B14134854) BF2 complexes, which show high anion-binding affinities. mdpi.com

In a similar vein, colorimetric chemosensors have been developed using molecules containing electron-withdrawing groups like the nitro group for the detection of anions such as cyanide (CN⁻) and fluoride (B91410) (F⁻). rsc.org The sensing mechanism can involve a nucleophilic addition that leads to a distinct color change, providing a visual detection method. rsc.org The presence of both electron-donating and electron-withdrawing units in a conjugated system can be regulated to control physical properties like energy levels and intramolecular interactions, which is a key strategy in the design of sensors for toxic chemicals, metal ions, and biomolecules. nih.gov

The following table summarizes the characteristics of chemosensors based on related structural motifs.

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Key Structural Feature |

| Colorimetric | CN⁻, F⁻ | Nucleophilic addition, Deprotonation | Electron-withdrawing nitro group |

| Anion-responsive π-electronic system | Anions | Polarized NH sites | Nitro-substituted dipyrrolyldiketone |

| Conjugated polymer sensors | Toxic chemicals, metal ions | Fluorescence quenching | Alternating donor-acceptor units |

Investigation as Components in Dye Systems for Material Science Applications

The chromophoric properties of molecules containing electron-donating and electron-withdrawing groups make them suitable for use in dye systems. The specific arrangement of functional groups in this compound could allow it to function as a dye or a precursor for more complex dye molecules. cooperativepatentclassification.org The interaction between the acetylphenoxy (donor) and nitrobenzonitrile (acceptor) moieties can lead to intramolecular charge transfer, a phenomenon that is fundamental to the color of many organic dyes.

In the context of dye chemistry, thiophene-based azo dyes containing nitro groups have been shown to exhibit significant bathochromism, leading to desirable color properties. researchgate.net Furthermore, phenoxy groups have been utilized as displacing moieties in the synthesis of certain dyes. epa.gov While direct studies on this compound as a dye are not prevalent, the constituent functional groups have a well-established role in the development of colored compounds.

The utility of organic dyes extends to various applications, including textiles, inks, and advanced materials like those used in organic light-emitting diodes (OLEDs). ekb.egnih.gov The solubility and fastness of dyes are critical properties that can be tuned by the introduction of specific functional groups. nih.gov

Below is a table detailing the roles of related functional groups in dye systems.

| Functional Group/Structural Motif | Role in Dye Systems | Example Application |

| Nitro group | Electron-withdrawing, bathochromic shift | Thiophene-based azo dyes researchgate.net |

| Phenoxy group | Moiety in dye synthesis | Displacing group in dye synthesis epa.gov |

| Donor-Acceptor architecture | Intramolecular Charge Transfer | General principle in organic dye design nih.gov |

Supramolecular Chemistry and Self-Assembly of Related Chemical Structures

The fields of supramolecular chemistry and crystal engineering focus on the non-covalent interactions that guide the self-assembly of molecules into ordered structures. The functional groups present in this compound, namely the nitro, cyano, acetyl, and ether groups, can all participate in various non-covalent interactions.

Aromatic nitro compounds are known to engage in several types of non-covalent interactions, including C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions. researchgate.net The nitro group itself can participate in directional interactions through its π-holes, with interaction energies reaching up to -6.6 kcal mol⁻¹. rsc.org These interactions play a crucial role in determining the packing of molecules in crystals. researchgate.net In the crystal structure of 3-nitrobenzonitrile (B78329), for example, aromatic π–π stacking leads to the formation of molecular stacks. nih.gov

The benzonitrile moiety is also a key player in supramolecular recognition. Studies have shown that supramolecular macrocycles can precisely recognize a variety of benzonitrile derivatives through non-covalent interactions, forming key-lock complexes. nih.gov This highlights the potential for molecules containing the benzonitrile fragment to be used in the design of host-guest systems and in crystal engineering. mdpi.com

The self-organization of polar aromatic molecules is influenced by the interplay of various intermolecular forces, leading to the formation of complex, ordered structures. tandfonline.com The presence of polar groups can be exploited to create porous aromatic frameworks with a high capacity for adsorbing organic molecules. mdpi.comresearchgate.net The principles of self-assembly are fundamental to creating materials with novel properties and functions, from liquid crystals to nanostructured photosensitizers. tandfonline.comrsc.org

The following table outlines some of the key non-covalent interactions and their significance in the self-assembly of related structures.

| Non-Covalent Interaction | Participating Functional Group(s) | Significance in Supramolecular Chemistry |

| π-π Stacking | Aromatic rings | Formation of molecular stacks in crystals nih.gov |

| Hydrogen Bonding (C-H···O, C-H···N) | Nitro, Cyano groups | Stabilization of crystal structures researchgate.net |

| π-hole Interactions | Nitro group | Directional intermolecular bonding rsc.org |

| Host-Guest Interactions | Benzonitrile moiety | Precise molecular recognition nih.gov |

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of diaryl ethers like 2-(4-acetylphenoxy)-5-nitrobenzonitrile, typically achieved via nucleophilic aromatic substitution (SNAr), is highly amenable to modern automation and flow chemistry techniques. Continuous flow processes offer substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability.

Research has demonstrated the successful synthesis of diaryl ethers in continuous flow modes, for instance, using supercritical carbon dioxide (scCO₂) as a solvent with a polymer-supported reagent. rsc.orgnih.gov Applying this concept to this compound could involve flowing a solution of 4-hydroxyacetophenone and a base through a packed bed of an immobilized aryl halide, or vice-versa, within a heated microreactor. This approach could significantly reduce reaction times and improve yield and purity by minimizing byproduct formation.

Furthermore, fully automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. youtube.com Systems like the Synple automated synthesizer utilize pre-filled reagent cartridges for various reaction classes, including couplings and protections, which could be adapted for the multi-step synthesis or derivatization of the target molecule. sigmaaldrich.comchimia.ch An automated workflow could systematically screen different bases, solvents, and temperature profiles to rapidly identify optimal conditions for the SNAr reaction, followed by automated workup and purification.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Proposed Flow Chemistry Approach |

|---|---|---|

| Reaction Time | Several hours prepchem.com | Potentially minutes |

| Heat Transfer | Limited by vessel surface area | Excellent, rapid heating/cooling |

| Safety | Potential for thermal runaway | Inherently safer due to small reactor volume |

| Scalability | Difficult, requires process redesign | Straightforward, "scaling-out" by running longer or in parallel |

| Product Purity | May require extensive purification | Often higher due to precise control, reducing byproducts |

| Automation | Manual or semi-automated | Fully amenable to complete automation and integration |

Development of Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. esrapublications.com For the synthesis of this compound, this involves replacing hazardous reagents and solvents with more benign alternatives. mdpi.com Traditional SNAr reactions often employ high-boiling point, dipolar aprotic solvents like DMSO, DMF, or NMP, which have associated toxicity and disposal concerns. acsgcipr.orgresearchgate.net

Future research could focus on adapting this synthesis to greener solvent systems. Studies have shown that SNAr reactions can be successfully performed in less hazardous solvents such as 2-MeTHF, toluene, or even in aqueous systems using sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction. rsc.orgacsgcipr.org Another promising avenue is the use of polyethylene (B3416737) glycol (PEG) as a non-toxic, biodegradable, and recyclable reaction medium. nih.gov

Microwave-assisted synthesis presents another green approach, as it can dramatically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org A sustainable route could involve the microwave-assisted, catalyst-free coupling of 4-hydroxyacetophenone with 2-chloro-5-nitrobenzonitrile (B92243) in a green solvent.

Table 2: Potential Green Solvents for the Synthesis of this compound

| Solvent Class | Traditional Solvents | Greener Alternatives | Rationale for Green Alternative |

|---|---|---|---|

| Dipolar Aprotic | DMSO, DMF, NMP | Dihydrolevoglucosenone (Cyrene™) | Bioderived, though base stability must be considered. acsgcipr.org |

| Ethers | Diglyme, Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, better environmental profile than THF. acsgcipr.org |

| Aqueous Systems | Not typically used | Water with additives (e.g., HPMC) | Eliminates organic solvents, benign, and inexpensive. rsc.org |

| Polyols | N/A | Polyethylene Glycol (PEG) | Non-toxic, biodegradable, and potentially recyclable. nih.gov |

Application of Machine Learning and Artificial Intelligence in Predicting Compound Properties and Reactivity

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the rapid prediction of molecular properties and reaction outcomes from structure alone. eurekalert.orgacs.orgnih.gov For this compound, ML models could be employed to predict a wide range of its physicochemical and toxicological properties before they are ever measured in a lab. nih.govpurdue.edu By training algorithms on large datasets of known molecules, it is possible to forecast properties such as solubility, lipophilicity, and potential toxicity with increasing accuracy. bohrium.com

Moreover, ML models are being specifically developed to predict the outcomes of chemical reactions. researchgate.net For the synthesis of this compound, an ML model could predict the yield and potential byproducts of the SNAr reaction under various conditions (e.g., different solvents, bases, temperatures). chemistryworld.com This predictive power can significantly reduce the experimental effort required for reaction optimization. For derivatization efforts, ML tools can predict the most likely site of reaction for electrophilic or nucleophilic attack on the molecule, guiding synthetic strategy. nih.govresearchgate.net

Table 3: Properties of this compound Predictable via Machine Learning

| Property Class | Specific Property | Potential Application |

|---|---|---|